molecular formula C7H16ClNO2S B6208252 3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride CAS No. 2703774-86-9

3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride

Cat. No.: B6208252
CAS No.: 2703774-86-9
M. Wt: 213.7
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Description

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methanesulfonylmethyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

CAS No.

2703774-86-9

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding 3-methylpyrrolidine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: 3-Methylpyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrrolidine: Lacks the methanesulfonylmethyl group, making it less reactive in certain chemical reactions.

    N-Methanesulfonylpyrrolidine: Similar structure but without the methyl group on the pyrrolidine ring.

    Methanesulfonylmethylamine: Contains the methanesulfonylmethyl group but lacks the pyrrolidine ring.

Uniqueness

3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the methanesulfonylmethyl group and the methyl group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic and research applications.

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